N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No.: 933251-47-9
Cat. No.: VC6976703
Molecular Formula: C21H19N5O4S
Molecular Weight: 437.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933251-47-9 |
|---|---|
| Molecular Formula | C21H19N5O4S |
| Molecular Weight | 437.47 |
| IUPAC Name | N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H19N5O4S/c27-19(23-15-6-8-16(9-7-15)26(29)30)13-31-20-17-4-1-5-18(17)25(21(28)24-20)12-14-3-2-10-22-11-14/h2-3,6-11H,1,4-5,12-13H2,(H,23,27) |
| Standard InChI Key | JGEJISNUZZXOSG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CN=CC=C4 |
Introduction
Structural Overview
The compound is a complex organic molecule characterized by:
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A nitrophenyl group attached to the nitrogen atom.
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A cyclopenta[d]pyrimidine core with a pyridinylmethyl substituent.
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A thioacetamide moiety linked to the cyclopenta[d]pyrimidine ring.
Key Molecular Features:
| Property | Details |
|---|---|
| Molecular Formula | Not explicitly provided but inferred from the name. |
| Functional Groups | Nitro group (-NO), thioamide (-C(=S)-NH), pyridine, and ketone (-C=O). |
| Key Bonds | Sulfanyl linkage and aromatic systems. |
Synthesis Pathway
Although specific synthetic routes for this compound are unavailable in the provided data, its formation likely involves:
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Cyclopenta[d]pyrimidine Core Formation: This could be achieved via condensation reactions involving aldehydes and urea derivatives.
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Thioacetamide Introduction: Incorporation of sulfur-containing reagents (e.g., thiourea) to introduce the sulfanyl-acetamide group.
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Nitrophenyl Substitution: Functionalization using nitrobenzene derivatives.
Such multi-step syntheses often involve:
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Refluxing conditions.
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Catalysts like acids or bases.
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Purification through recrystallization or chromatography.
Analytical Characterization
To confirm its structure and purity, several spectroscopic techniques are typically employed:
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NMR (Nuclear Magnetic Resonance):
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H NMR and C NMR to identify hydrogen and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To detect functional groups (e.g., nitro group at ~1500–1600 cm).
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Elemental Analysis:
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To verify composition consistency with the molecular formula.
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Biological Activity
Compounds with similar structural motifs often exhibit diverse biological activities due to their functional groups and aromatic systems.
Potential Applications:
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Antimicrobial Activity:
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Anti-inflammatory Potential:
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Anticancer Research:
Molecular Docking Insights:
While no specific docking studies are available for this compound, similar molecules have shown promising binding affinities towards enzymes like 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory applications .
Comparison with Related Compounds
To better understand its significance, a comparison with structurally related compounds is provided:
Challenges:
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Lack of detailed synthetic pathways for this specific compound in existing literature.
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Limited experimental data on biological activity.
Future Directions:
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Conducting in vitro and in vivo biological assays to evaluate pharmacological potential.
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Exploring structure–activity relationships (SAR) to optimize efficacy.
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Investigating environmental stability and toxicity profiles.
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